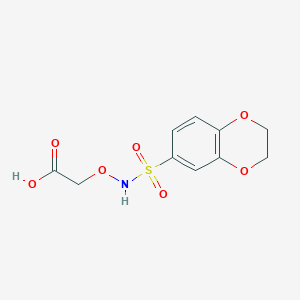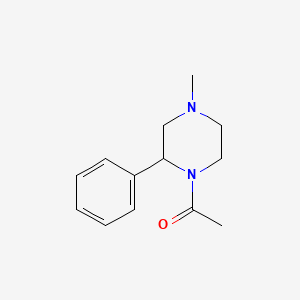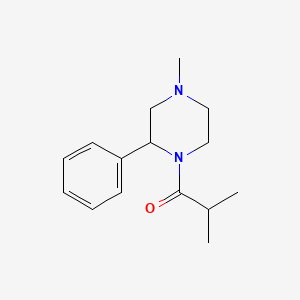![molecular formula C11H14ClN3O2 B7567252 2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide](/img/structure/B7567252.png)
2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CMAA and is a member of the acetamide class of compounds. CMAA has been synthesized through various methods and has been studied extensively in vitro and in vivo to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of CMAA is not fully understood. However, studies have suggested that CMAA may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, CMAA may exert its antimicrobial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
CMAA has been shown to possess various biochemical and physiological effects. In vitro studies have shown that CMAA can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, CMAA has been shown to possess antimicrobial activity against various bacterial strains. In vivo studies have shown that CMAA can inhibit tumor growth in mice.
Advantages and Limitations for Lab Experiments
CMAA possesses various advantages and limitations for lab experiments. One advantage is that CMAA is relatively easy to synthesize, making it readily available for scientific research. Additionally, CMAA has been shown to possess potent antitumor and antimicrobial activity in vitro and in vivo. However, one limitation is that the mechanism of action of CMAA is not fully understood, making it difficult to optimize its therapeutic potential.
Future Directions
For research on CMAA include further elucidation of its mechanism of action and optimization of its therapeutic potential. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of CMAA in vivo. Finally, future research may focus on the development of CMAA derivatives with improved therapeutic potential.
Synthesis Methods
CMAA can be synthesized through various methods, including the reaction of 3-chloro-2-methylaniline with ethyl chloroacetate to form ethyl 2-(3-chloro-2-methylanilino)-2-oxoacetate. This intermediate can then be reacted with ammonia to form CMAA. Other methods include the reaction of 3-chloro-2-methylaniline with acetic anhydride to form N-(3-chloro-2-methylanilino)acetamide, which is then reacted with ethyl chloroacetate to form CMAA.
Scientific Research Applications
CMAA has been studied extensively in scientific research due to its potential therapeutic applications. CMAA has been shown to possess antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, CMAA has been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-7-8(12)3-2-4-9(7)15-11(17)6-14-10(16)5-13/h2-4H,5-6,13H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXWLLVWICAKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567169.png)
![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B7567198.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)

![3,4-dichloro-N-[2-oxo-2-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amino]ethyl]benzamide](/img/structure/B7567227.png)



![2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide](/img/structure/B7567248.png)

![3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7567269.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide](/img/structure/B7567283.png)